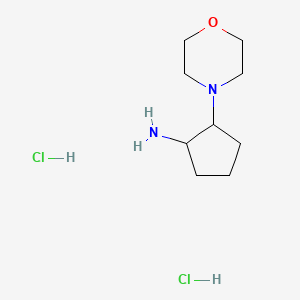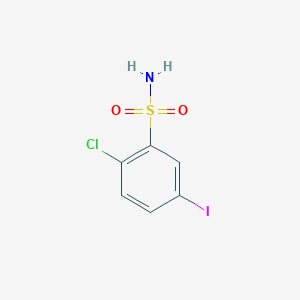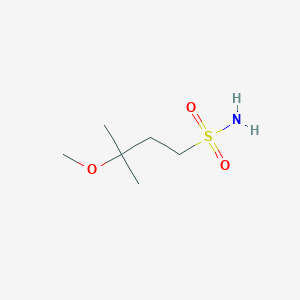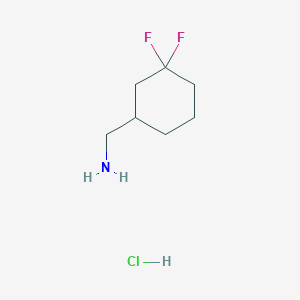![molecular formula C11H11ClIN3O B1433316 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-43-6](/img/structure/B1433316.png)
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule. It has a molecular weight of 380.57 and its molecular formula is C10H10ClIN4O2 .
Molecular Structure Analysis
The molecular structure of this compound is intricate, with multiple rings and functional groups. It includes a pyrazolo[3,4-b]pyridine core, which is substituted with a chlorine atom, an iodine atom, and a tetrahydro-2H-pyran-2-yl group .Scientific Research Applications
Corrosion Inhibition
- Pyrazolopyridine derivatives, including compounds similar to 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds showed promising results as mixed-type inhibitors, highlighting their relevance in the field of corrosion science (Dandia et al., 2013).
Synthesis and Structural Studies
- Research has focused on synthesizing new pyrazolopyridine compounds, with studies exploring various synthetic routes and structural analyses. Such research contributes to a deeper understanding of the chemical properties and potential applications of these compounds (Wu et al., 2012).
Medicinal Chemistry Applications
- While the specific compound 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine itself may not have direct mentions in medicinal research, related pyrazolopyridine derivatives have been studied for neurotropic, antiproliferative, and antimicrobial activities. These studies indicate the potential of pyrazolopyridine compounds in drug discovery and development (Dashyan et al., 2022), (Razmienė et al., 2021), (Aly et al., 2004).
Coordination Chemistry
- Pyrazolopyridines, including compounds structurally similar to 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been used as ligands in coordination chemistry. They are involved in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties (Halcrow, 2005).
Material Science and Catalysis
- There is also research on the use of pyrazolopyridine derivatives in material science, such as in the development of magnetically separable catalysts for organic synthesis and potential applications in catalysis (Zhang et al., 2016), (Halcrow, 2014).
properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYYVVNKYKPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

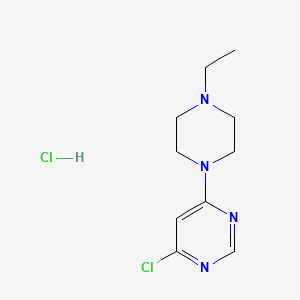
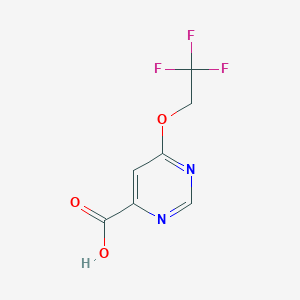
![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)




